molecular formula C30H63AsO2 B14719292 Dipentadecylarsinic acid CAS No. 6757-54-6

Dipentadecylarsinic acid

Cat. No.: B14719292
CAS No.: 6757-54-6
M. Wt: 530.7 g/mol
InChI Key: IJBYBYDVVFUBID-UHFFFAOYSA-N
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Description

Dipentadecylarsinic acid is an organoarsenic compound characterized by the presence of two pentadecyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentadecylarsinic acid typically involves the reaction of arsenic trioxide with pentadecyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organoarsenic compound. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Dipentadecylarsinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.

    Substitution: The pentadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its biological activity and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which dipentadecylarsinic acid exerts its effects involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The molecular targets include various enzymes and structural proteins, which are critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.

    Dimethylarsinic acid: Contains two methyl groups attached to arsenic and is known for its use as a herbicide.

    Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.

Uniqueness

Dipentadecylarsinic acid is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other organoarsenic compounds with shorter or different alkyl groups.

Properties

CAS No.

6757-54-6

Molecular Formula

C30H63AsO2

Molecular Weight

530.7 g/mol

IUPAC Name

di(pentadecyl)arsinic acid

InChI

InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33)

InChI Key

IJBYBYDVVFUBID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O

Origin of Product

United States

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